molecular formula C19H14ClFN2O3S2 B3400220 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040658-27-2

3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B3400220
CAS RN: 1040658-27-2
M. Wt: 436.9 g/mol
InChI Key: JWWZZHNHQYGPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide, also known as CF3, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CF3 is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a role in inflammation. 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been shown to exhibit anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has also been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. However, there are also some limitations to the use of 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in laboratory experiments. It may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the mechanism of action of 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is not fully understood, which could limit its potential applications in certain research fields.

Future Directions

There are several potential future directions for research on 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One possible direction is to further investigate its mechanism of action, which could provide insight into its potential applications in various research fields. Another possible direction is to explore the use of 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in combination with other drugs or therapies, which could enhance its efficacy and reduce potential side effects. Additionally, further research is needed to determine the safety and efficacy of 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in animal models and human clinical trials, which could pave the way for its eventual use in the treatment of various diseases.

Scientific Research Applications

3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for use in drug discovery and development. 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has also been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.

properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O3S2/c20-15-11-14(5-6-16(15)21)28(25,26)22-13-4-3-12-7-8-23(17(12)10-13)19(24)18-2-1-9-27-18/h1-6,9-11,22H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWZZHNHQYGPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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